molecular formula C29H29F6N3OS B3067449 (S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide CAS No. 1186602-28-7

(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide

Cat. No.: B3067449
CAS No.: 1186602-28-7
M. Wt: 581.6 g/mol
InChI Key: CVRDZXYJAOQFRH-XMMPIXPASA-N
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Description

The compound appears to contain a thiourea group, a benzhydryl group, and a 3,5-bis(trifluoromethyl)phenyl group. Thioureas are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Scientific Research Applications

Organocatalysis

  • Catalysis in Friedel–Crafts Alkylation

    This compound has been used in the stereoselective Friedel–Crafts alkylation of indole, producing chiral compounds. This research demonstrates its utility as an efficient organocatalyst for this reaction (Najda-Mocarska et al., 2018).

  • Role in Hydrogen-Bond Organocatalysts

    It has played a significant role in the development of hydrogen-bond organocatalysts, particularly in promoting organic transformations. This has expanded its applications in various chemical reactions (Zhang et al., 2014).

Material Science and Energy

  • Application in Dye-Sensitized Solar Cells: This compound is used in the construction of gel polymer electrolytes for dye-sensitized solar cells (DSSCs). It demonstrates significant impact on the efficiency of DSSCs, showcasing its potential in renewable energy technologies (Karthika et al., 2019).

Advanced Synthesis Techniques

  • Synthesis of Novel Thiourea Catalysts: Research has been conducted on synthesizing novel thiourea catalysts using this compound, focusing on replacing common motifs with tailorable functional groups, thereby broadening its application in catalysis (Nickisch et al., 2020).

Pharmaceutical Chemistry

  • Synthesis of Tachykinin NK1-Receptor Antagonists: Although not directly related to the compound , research on similar thiourea derivatives has been done in the synthesis of NK1-receptor antagonists, showing the broader chemical family's relevance in pharmaceutical applications (Ishichi et al., 2004).

Properties

IUPAC Name

(2S)-N-benzhydryl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F6N3OS/c1-27(2,3)24(25(39)38(4)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19)37-26(40)36-22-16-20(28(30,31)32)15-21(17-22)29(33,34)35/h5-17,23-24H,1-4H3,(H2,36,37,40)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRDZXYJAOQFRH-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
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(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
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(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
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(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
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(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
Reactant of Route 6
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(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide

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